molecular formula C9H5Cl2NO3S B15260266 3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride

3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B15260266
M. Wt: 278.11 g/mol
InChI Key: APVVXGGONOOLHG-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a chlorophenyl group, an oxazole ring, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form 2-chlorobenzohydroxamic acid. This intermediate is then cyclized to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamide derivatives: Formed through nucleophilic substitution.

    Functionalized aromatic compounds: Resulting from electrophilic aromatic substitution.

    Complex heterocycles: Produced via cyclization reactions.

Scientific Research Applications

3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide derivatives. The oxazole ring can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride: Similar structure with a bromine atom instead of chlorine.

    3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride: Contains a fluorine atom in place of chlorine.

    3-(2-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride: Features a methyl group instead of chlorine.

Uniqueness

3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties.

Properties

Molecular Formula

C9H5Cl2NO3S

Molecular Weight

278.11 g/mol

IUPAC Name

3-(2-chlorophenyl)-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C9H5Cl2NO3S/c10-7-4-2-1-3-6(7)8-5-9(15-12-8)16(11,13)14/h1-5H

InChI Key

APVVXGGONOOLHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)S(=O)(=O)Cl)Cl

Origin of Product

United States

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